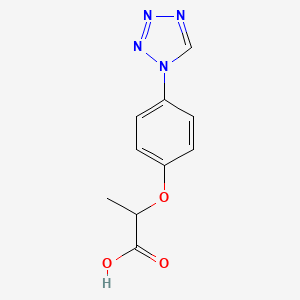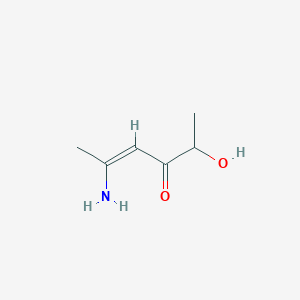
C4SGS4H4HM
Vue d'ensemble
Description
The compound C4SGS4H4HM , also known by its chemical formula C15H16BrN3O8S , is a complex organic molecule with significant applications in various scientific fields . This compound is characterized by its unique structure, which includes bromine, nitrogen, oxygen, and sulfur atoms, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C4SGS4H4HM involves multiple steps, typically starting with the preparation of intermediate compounds. Common synthetic routes include:
Halogenation: Introduction of bromine into the molecular structure.
Nitration: Incorporation of nitrogen groups under controlled conditions.
Oxidation and Reduction: Adjusting the oxidation states of various atoms to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where precise control of temperature, pressure, and reactant concentrations is maintained. Techniques such as hydrothermal carbonization and metathesis reactions are commonly used to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
C4SGS4H4HM undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form higher oxidation state products.
Reduction: Can be reduced using reducing agents to form lower oxidation state products.
Substitution: Undergoes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, diazonium salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
C4SGS4H4HM has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of C4SGS4H4HM involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, bind to receptors, and alter cellular processes. The exact pathways depend on the biological context and the specific application being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
C15H16BrN3O8S: Shares a similar structure but with different functional groups.
C15H16ClN3O8S: Chlorine instead of bromine, leading to different reactivity.
C15H16IN3O8S: Iodine substitution, affecting its chemical properties.
Uniqueness
C4SGS4H4HM is unique due to its specific combination of bromine, nitrogen, oxygen, and sulfur atoms, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propriétés
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-4-bromo-2-methoxyimino-3-oxobutanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O8S/c1-6(20)27-4-7-5-28-14-10(13(23)19(14)11(7)15(24)25)17-12(22)9(18-26-2)8(21)3-16/h10,14H,3-5H2,1-2H3,(H,17,22)(H,24,25)/b18-9-/t10-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHKZDOTKQWEAL-UCBXJQBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C(=O)CBr)SC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C(=O)CBr)SC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83305-12-8 | |
| Record name | (6R,7R)-3-((Acetyloxy)methyl)-7-(((2Z)-4-bromo-2-(methoxyimino)-1,3-dioxobutyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083305128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R,7R)-3-((ACETYLOXY)METHYL)-7-(((2Z)-4-BROMO-2-(METHOXYIMINO)-1,3-DIOXOBUTYL)AMINO)-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4SGS4H4HM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid](/img/structure/B3156577.png)

![5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3156605.png)
![3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid](/img/structure/B3156613.png)

![5-[(4-Methylphenoxy)methyl]-2-furoic acid](/img/structure/B3156621.png)
![3-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B3156626.png)







